molecular formula C13H14ClNO B1449068 1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride CAS No. 2031260-41-8

1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride

Cat. No. B1449068
M. Wt: 235.71 g/mol
InChI Key: BPMOFVDTPPUWBW-UHFFFAOYSA-N
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Description

“1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride” is a chemical compound with the CAS Number: 2031260-41-8 . It has a molecular weight of 235.71 . The compound is typically stored at room temperature and is available in powder form .


Physical And Chemical Properties Analysis

“1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 235.71 . More specific physical and chemical properties such as solubility, melting point, and spectral data are not provided in the available resources .

Scientific Research Applications

Novel Synthesis Methods 1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride compounds are subject to innovative synthesis methods. For instance, a novel one-pot reaction method has been developed to prepare 2,2-dialkyl-3-dialkylamino-2,3-dihydro-1H-naphtho[2,1-b]pyrans, which could be significant for its facile production and potential applications in various fields (Huang et al., 2009).

Photochromic Properties 1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride derivatives are being explored for their unique photochromic properties. For instance, certain derivatives are being synthesized and studied for their potential as photochromic materials, which are materials that change color when exposed to light. Such materials have applications in various fields such as smart windows, data storage, and photo-switching devices (Wang et al., 2011).

Antimicrobial Activities Research has also been conducted on the synthesis of naphtho[1',2':5,6]pyrano[2,3-d]pyrimidines and pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidines derivatives from 1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride compounds. These studies include the assessment of antimicrobial activities of the synthesized compounds, suggesting potential applications in the development of new antibacterial agents (El-Agrody et al., 2000).

Photochromism and Fading Properties Additionally, studies have delved into the fading properties of photochromic 3H-naphtho[2,1-b]pyrans, exploring how protonation of certain groups can lead to rapid fading at ambient temperatures. This research could be significant for developing new materials with controlled photochromic behavior for applications like optical filters or display technologies (Han & Chen, 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,3-dihydro-1H-benzo[f]chromen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c14-10-7-12-11-4-2-1-3-9(11)5-6-13(12)15-8-10;/h1-6,10H,7-8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMOFVDTPPUWBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C3=CC=CC=C3C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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